3-butyl-1-(2-phenylethyl)urea

Description

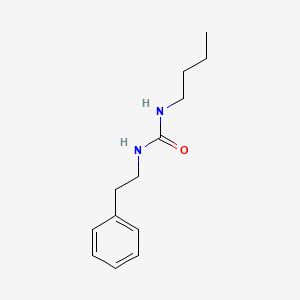

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZZAQYSBHZHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Butyl 1 2 Phenylethyl Urea and Analogues

Classical Approaches for Urea (B33335) Core Formation

Traditional methods for synthesizing ureas have been well-established for decades and are characterized by their reliability and broad applicability. These approaches typically involve reactive intermediates to facilitate the coupling of two amine nucleophiles.

Isocyanate Intermediate Strategies

The most common and traditional pathway to unsymmetrical ureas, such as 3-butyl-1-(2-phenylethyl)urea, proceeds through an isocyanate intermediate. nih.gov This strategy involves the reaction of a primary amine with a carbonylating agent to form an isocyanate, which is then subsequently reacted with a second amine. For the synthesis of 3-butyl-1-(2-phenylethyl)urea, this would involve either the reaction of 2-phenylethylamine with a carbonyl source to generate 2-phenylethyl isocyanate, followed by the addition of n-butylamine, or the reverse sequence.

The generation of the isocyanate intermediate can be accomplished through several means, including the use of phosgene (B1210022) and its derivatives, or through rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements. nih.gov For instance, the Curtius rearrangement of an acyl azide, derived from a corresponding carboxylic acid, provides a phosgene-free route to the isocyanate. organic-chemistry.org Similarly, the Hofmann rearrangement of a primary amide can generate the isocyanate intermediate in situ. organic-chemistry.org A general one-pot synthesis of ureas involves the in-situ generation of isocyanates from Boc-protected amines using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which then react with various amines to produce the desired urea derivatives in high yields. organic-chemistry.org

Phosgene and Phosgene Equivalent Reagent Utilization

Phosgene (COCl₂) has historically been a primary reagent for the synthesis of ureas. nih.govmdpi.com Its reaction with an amine in the presence of a base generates an isocyanate intermediate, which can then react with a second amine to form an unsymmetrical urea. nih.gov However, due to the extreme toxicity of phosgene gas, safer alternatives known as phosgene equivalents have been developed and are now more commonly used. rsc.orgresearchgate.net

Triphosgene, a crystalline solid, is a widely used and safer substitute for phosgene. mdpi.comorgsyn.org It can be used to generate the isocyanate intermediate in a one-pot reaction. nih.gov Other phosgene equivalents include diphosgene, carbonyldiimidazole (CDI), and various carbonates like bis(4-nitrophenyl)carbonate. nih.govmdpi.comrsc.org These reagents react with amines to form an activated carbonyl species that is susceptible to nucleophilic attack by a second amine, leading to the formation of the urea linkage. For example, 1,1'-carbonyldiimidazole (B1668759) (CDI) reacts with an amine to form a carbamoyl (B1232498) imidazole (B134444) intermediate, which then reacts with another amine to yield the urea and imidazole as a byproduct. mdpi.com

Interactive Data Table: Comparison of Classical Urea Synthesis Reagents

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | Highly reactive, cost-effective for industrial scale | Extremely toxic, requires special handling |

| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | Safer to handle than phosgene, convenient to measure | Still releases phosgene in situ, corrosive byproducts |

| N,N'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Crystalline Solid | Mild reaction conditions, non-toxic byproducts (imidazole, CO₂) | Moisture sensitive, higher cost than phosgene |

Advanced and Green Synthetic Routes

In response to the hazards and environmental concerns associated with classical methods, a number of advanced and more environmentally benign synthetic routes to ureas have been developed. These methods often focus on avoiding toxic reagents and minimizing waste.

N,N′-Carbonyldiimidazole-Mediated Syntheses

N,N′-Carbonyldiimidazole (CDI) has emerged as a versatile and safer alternative to phosgene for urea synthesis. nih.govthieme-connect.de It is a solid, commercially available reagent that facilitates the coupling of amines under mild conditions. nih.govthieme-connect.com The reaction proceeds by the initial formation of a carbamoyl imidazole intermediate from the reaction of CDI with one amine. This intermediate is then attacked by a second amine to furnish the unsymmetrical urea, with the release of imidazole. thieme-connect.combiointerfaceresearch.com

This method is particularly advantageous as it avoids the formation of corrosive and toxic byproducts. nih.gov The reaction can often be performed as a one-pot procedure and is compatible with a wide range of functional groups, making it suitable for the synthesis of complex molecules. thieme-connect.comresearchgate.net The use of a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can enhance the reaction rate. thieme-connect.comresearchgate.net This methodology has been successfully applied to the synthesis of various urea derivatives, including those tethered to sensitive moieties like glycosyl units. thieme-connect.comresearchgate.net

Carbon Dioxide and Amine Coupling Reactions

The use of carbon dioxide (CO₂) as a C1 building block for urea synthesis represents a highly attractive green chemistry approach, as CO₂ is abundant, non-toxic, and renewable. bohrium.comunipr.it These reactions typically involve the coupling of two amines with CO₂ in the presence of a catalyst and often a dehydrating agent. thieme-connect.com The direct synthesis of ureas from CO₂ and amines is challenging due to the thermodynamic stability of CO₂ and the formation of water as a byproduct, which can lead to the formation of stable carbamate (B1207046) salts. thieme-connect.com

Various catalytic systems have been developed to overcome these hurdles. For instance, polyethylene (B3416737) glycol supported potassium hydroxide (B78521) (KOH/PEG1000) has been shown to be a recyclable catalyst for the synthesis of urea derivatives from amines and CO₂ without the need for an additional dehydrating agent. thieme-connect.comscilit.com Other approaches have utilized metal-free catalytic systems under atmospheric pressure and room temperature. bohrium.com The development of efficient catalysts for the direct carboxylation of amines with CO₂ is an active area of research, with the goal of creating more sustainable and atom-economical processes for urea synthesis. unipr.itacs.orgresearchgate.netoaepublish.comresearchgate.net

Interactive Data Table: Catalytic Systems for Urea Synthesis from CO₂ and Amines

| Catalyst System | Reaction Conditions | Key Features |

|---|---|---|

| KOH/PEG1000 | 8 MPa CO₂, 423 K, 10 h | Recyclable catalyst, no dehydrating agent required thieme-connect.comscilit.com |

| Phosphite esters/bases | Atmospheric pressure, room temperature | Metal-free, mild conditions bohrium.com |

| Bicyclic guanidines (TBD/MTBD) | Solvent-free | Organocatalytic, effective for linear and cyclic ureas unipr.it |

| DBU/Mitsunobu reagents | Gaseous CO₂, mild conditions | In situ isocyanate generation from carbamic acids acs.org |

Hypervalent Iodine Reagent-Catalyzed Urea Formation

Hypervalent iodine reagents have gained prominence in modern organic synthesis as environmentally friendly alternatives to heavy metal oxidants due to their low toxicity and mild reactivity. mdpi.comarkat-usa.org A novel approach for the synthesis of unsymmetrical urea derivatives involves the coupling of amides and amines mediated by a hypervalent iodine reagent such as PhI(OAc)₂. nih.govmdpi.com This method avoids the need for metal catalysts, high temperatures, and an inert atmosphere, proceeding under mild conditions with a broad substrate scope. nih.gov

This protocol offers a practical route for synthesizing unsymmetrical ureas and is particularly promising for the late-stage functionalization of complex molecules in drug discovery. nih.gov Hypervalent iodine reagents can also be used in catalytic amounts in conjunction with a co-oxidant, further enhancing the green credentials of this methodology. mdpi.comarkat-usa.org The mechanism is believed to involve the formation of a reactive nitrogen species that couples with the amine. Research in this area is ongoing, with new applications and more efficient catalytic systems continually being developed. beilstein-journals.orgacs.orgacs.org

Regioselective Functionalization and Derivatization Strategies

The strategic modification of the 3-butyl-1-(2-phenylethyl)urea scaffold and its analogues relies heavily on regioselective functionalization. These methods allow for the precise introduction of substituents onto either the aromatic ring or the side chains, paving the way for the synthesis of a diverse library of derivatives. Key strategies include lithiation-based approaches for substitution and stereoselective methods for creating chiral derivatives.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including phenylurea derivatives. wikipedia.orgnumberanalytics.combaranlab.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the aromatic ring specifically at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org The urea functionality itself can act as a potent DMG, facilitating the introduction of various electrophiles at the ortho-position of the phenyl ring.

The general mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to a Lewis basic heteroatom within the DMG. wikipedia.orgbaranlab.org This brings the alkyl base into close proximity to the ortho-protons, leading to selective deprotonation and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles to introduce new functional groups.

In the context of N-arylureas, the urea moiety can direct the lithiation to the ortho position of the aromatic ring. organic-chemistry.org The resulting lithiated species can then be quenched with various electrophiles to introduce substituents such as halogens, silyl (B83357) groups, or other carbon-based functionalities. organic-chemistry.org The efficiency and regioselectivity of the reaction can be influenced by factors like the steric hindrance of the urea's N-alkyl groups and the reaction conditions. organic-chemistry.org For instance, highly hindered N,N-dialkyl-N'-aryl ureas have been shown to favor ortho-lithiation over deprotonation of the alkyl side chains. organic-chemistry.org

While the urea group directs functionalization to the aromatic ring, achieving substitution on the phenylethyl side chain requires different strategies. One approach could involve benzylic lithiation by selecting appropriate bases and reaction conditions that favor deprotonation at the benzylic position over the aromatic ring. The choice of the base is crucial; for example, lithium amide bases are sometimes used to achieve benzylic lithiation. uwindsor.ca

Table 1: Examples of Electrophiles Used in ortho-Lithiation of Aryl Ureas

| Electrophile | Functional Group Introduced | Reference |

|---|---|---|

| I₂ | Iodine | gu.se |

| Br₂ | Bromine | gu.se |

| Me₃SiCl | Trimethylsilyl (B98337) | organic-chemistry.org |

| RCHO | Hydroxymethyl | organic-chemistry.org |

| R₂CO | Tertiary alcohol | organic-chemistry.org |

| RCN | Ketone (after hydrolysis) | organic-chemistry.org |

This table provides a representative, non-exhaustive list of electrophiles.

The synthesis of chiral phenylethyl urea derivatives is of significant interest, and various stereoselective methods have been developed. These approaches often involve the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction.

One common strategy is to start with a chiral phenylethylamine. For instance, (R)- or (S)-α-methylbenzylamine can be reacted with an appropriate isocyanate to yield the corresponding chiral urea derivative with a defined stereocenter at the benzylic position. scholaris.ca This approach has been successfully used to synthesize compounds like (S)-1-butyl-3-(1-phenylethyl)urea. scholaris.ca

Another powerful method involves the use of chiral catalysts in reactions that create the stereocenter. For example, chiral phosphoric acids have been employed to catalyze the heterodimerization of N-substituted pyrrolidine-1-carboxamides, leading to the formation of products with high enantioselectivity. ifremer.fr While this specific example does not directly produce a phenylethyl urea, the principle of using chiral catalysts to control stereochemistry is broadly applicable in organic synthesis.

Furthermore, copper-catalyzed reductive coupling reactions have been utilized to synthesize chiral 1,2-diamino synthons, which are precursors to chiral ureas. acs.org These reactions can proceed with high stereoselectivity, providing access to complex chiral structures. The resulting diamines can then be converted to the corresponding ureas.

The stereoselective reduction of a precursor containing a prochiral ketone can also be a viable route. For example, the reduction of an acylurea containing a chiral auxiliary, such as a chiral sulfinyl group, can proceed with high stereoselectivity. nih.gov

Table 2: Examples of Chiral Phenylethyl Urea Derivatives and Precursors

| Compound Name | Stereochemistry | Synthetic Approach | Reference |

|---|---|---|---|

| (S)-1-Butyl-3-(1-phenylethyl)urea | (S) at benzylic carbon | Reaction of (S)-α-methylbenzylamine with butyl isocyanate | scholaris.ca |

| N,N′-Bis[(1R)-1-phenylethyl]urea | (R,R) | Reaction of (R)-1-phenylethylamine | nih.gov |

| Chiral 1,2-diamino synthons | Defined stereoisomers | Cu-catalyzed reductive coupling of a chiral allenamide and an imine | acs.org |

This table showcases examples of stereoselective synthesis in the context of phenylethyl ureas and related chiral building blocks.

Computational Chemistry and Molecular Modeling for 3 Butyl 1 2 Phenylethyl Urea

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 3-butyl-1-(2-phenylethyl)urea, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are employed to predict how 3-butyl-1-(2-phenylethyl)urea fits into the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability. The score, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), estimates the strength of the interaction. A lower, more negative binding energy value typically indicates a more stable and favorable interaction. researchgate.net

Studies on structurally related urea (B33335) derivatives have successfully used molecular docking to identify potential biological targets and predict binding affinities. For instance, docking simulations of 1,3-disubstituted urea derivatives into the active site of human soluble epoxide hydrolase (sEH) have been performed to rationalize their anti-inflammatory activity. researchgate.net Similarly, in the development of complement inhibitors based on a 1-phenyl-3-(1-phenylethyl)urea scaffold, docking would be instrumental in predicting how modifications to the butyl and phenylethyl groups affect binding to complement proteins like C5. nih.gov

Table 1: Illustrative Molecular Docking Results for a Urea Derivative This table presents hypothetical data to illustrate typical outputs from a molecular docking simulation.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interactions |

|---|---|---|---|

| Enzyme X | -8.5 | 250 nM | Hydrogen Bond, Hydrophobic |

| Receptor Y | -7.2 | 1.2 µM | Pi-Pi Stacking, Hydrogen Bond |

Identification of Key Amino Acid Residues for Ligand Interaction

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, which allows for the identification of specific amino acid residues that are critical for the interaction. rsc.org The urea moiety is a particularly effective functional group in this regard, as its carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. nih.govnih.gov

For 3-butyl-1-(2-phenylethyl)urea, analysis of its docked pose would reveal:

Hydrogen Bonds: The urea core is capable of forming multiple hydrogen bonds with polar amino acid residues such as serine, threonine, or the peptide backbone of the protein. nih.gov

Hydrophobic Interactions: The butyl group and the phenylethyl group can form favorable van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. kyoto-u.ac.jp

Pi-Pi Stacking: The phenyl ring of the phenylethyl moiety can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies. For example, research on other urea derivatives has shown that modifications leading to stronger hydrogen bonding or improved hydrophobic contacts can significantly enhance biological activity. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and energetic properties of a molecule. These calculations are independent of any biological target and characterize the intrinsic properties of 3-butyl-1-(2-phenylethyl)urea itself.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 3-butyl-1-(2-phenylethyl)urea, DFT calculations can determine several key electronic descriptors. researchgate.net

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive, while a larger gap indicates higher stability. researchgate.netnih.gov

Chemical Hardness (η) and Softness (S): These global reactivity descriptors are calculated from the HOMO and LUMO energies. Chemical hardness represents the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." researchgate.netijarset.com

DFT calculations on various organic molecules, including urea derivatives, have been widely reported, providing valuable insights into their reactivity. umn.eduphyschemres.org

Table 2: Representative Quantum Chemical Properties for a Urea Derivative This table shows example data derived from DFT calculations on a representative organic molecule to illustrate the typical values obtained.

| Property | Definition | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.3 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 eV |

Conformational Energy Landscape Exploration

The biological activity of a flexible molecule like 3-butyl-1-(2-phenylethyl)urea is highly dependent on the three-dimensional conformation it adopts when interacting with its target. The urea functionality itself has a restricted conformation due to resonance, but rotations around the single bonds connected to the butyl and phenylethyl groups allow the molecule to adopt various shapes. nih.gov

Computational methods can be used to explore the conformational energy landscape of the molecule. This involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The output is a map that identifies low-energy, stable conformers (local and global minima) and the energy barriers required to transition between them. Identifying the lowest energy conformation, or the "bioactive conformation" that is relevant for binding, is crucial for designing more potent analogues and understanding its interaction with a target. nih.gov

In Silico Approaches for Drug Design and Lead Optimization

The insights gained from molecular docking and quantum chemical calculations are integrated into the broader process of drug design and lead optimization. biobide.com If 3-butyl-1-(2-phenylethyl)urea were identified as a "hit" or a "lead" compound with desirable biological activity, in silico methods would be essential for rationally designing improved versions. biobide.com

The process of lead optimization involves iteratively modifying the chemical structure of a lead compound to enhance its beneficial properties while minimizing undesirable ones. danaher.com This includes improving potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

A study on 1-phenyl-3-(1-phenylethyl)urea derivatives provides a clear example of this process. An initial hit compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, was identified with moderate activity. nih.gov Through structural modification—a key part of lead optimization—analogues were synthesized to explore the structure-activity relationship (SAR). This led to the discovery of compounds with significantly improved potency, with IC50 values dropping from 50 µM for the initial hit to as low as 13 nM for an optimized analogue. nih.gov

For 3-butyl-1-(2-phenylethyl)urea, in silico lead optimization could involve:

Structure-Based Design: Using the docking model, modifications could be proposed to the butyl or phenylethyl groups to form additional favorable interactions with the target protein.

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for activity and using this model to design new molecules that retain these features.

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate structural features of a series of related compounds with their biological activity to predict the potency of new, unsynthesized analogues.

ADMET Prediction: Using computational models to predict properties like solubility, permeability, and potential metabolic liabilities to guide modifications toward a more drug-like profile. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-butyl-1-(2-phenylethyl)urea |

| 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea |

| Serine |

| Threonine |

| Leucine |

| Isoleucine |

| Valine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

No Information Available for "3-butyl-1-(2-phenylethyl)urea" in the Requested Research Areas

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound 3-butyl-1-(2-phenylethyl)urea in the context of the requested topics in computational chemistry and molecular modeling.

Specifically, there is no available research data or scholarly publications that address:

Virtual Screening and Scaffold Exploration for 3-butyl-1-(2-phenylethyl)urea.

Prediction of Allosteric Modulatory Mechanisms involving 3-butyl-1-(2-phenylethyl)urea.

The search for detailed research findings, necessary to construct an informative and scientifically accurate article as per the provided outline, did not yield any results for this particular compound. Therefore, it is not possible to generate the requested article with a focus solely on 3-butyl-1-(2-phenylethyl)urea.

Q & A

Q. What are the standard synthetic routes for 3-butyl-1-(2-phenylethyl)urea, and how can reaction conditions be optimized for yield?

The synthesis of urea derivatives like 3-butyl-1-(2-phenylethyl)urea typically involves the reaction of an isocyanate with an amine. For example, analogous compounds are synthesized using substituted phenyl isocyanates and amines in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization focuses on:

- Solvent choice : Polar aprotic solvents improve nucleophilic attack.

- Temperature : Reflux conditions (~40–110°C, depending on solvent) enhance reaction rates.

- Stoichiometry : A 1:1 molar ratio of isocyanate to amine minimizes side products.

- Purification : Column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-butyl-1-(2-phenylethyl)urea, and what key spectral signatures should researchers expect?

- NMR :

- ¹H NMR : Look for urea NH protons (δ 5.5–6.5 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm). The butyl chain shows signals at δ 0.8–1.6 ppm (CH₃, CH₂).

- ¹³C NMR : The urea carbonyl appears at δ 155–160 ppm .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., ~262 g/mol). Fragmentation patterns include cleavage at the urea moiety, yielding ions like m/z 91 ([C₇H₇]⁺) from the phenethyl group .

- IR : Stretching vibrations for N-H (3300 cm⁻¹) and C=O (1640–1680 cm⁻¹) confirm the urea group .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when synthesizing 3-butyl-1-(2-phenylethyl)urea under varying conditions?

Discrepancies in spectral data often arise from:

- Isomerism : Check for regioisomers using 2D NMR (e.g., NOESY) to confirm substitution patterns.

- Impurities : Use HPLC with UV detection (e.g., λ = 254 nm) to quantify purity. For multi-component systems, employ UPLC-MS to resolve overlapping peaks .

- Solvent artifacts : Compare spectra across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts .

Q. What strategies mitigate side reactions during the synthesis of 3-butyl-1-(2-phenylethyl)urea, particularly regarding competing nucleophiles or solvent effects?

- Competing nucleophiles : Use protecting groups (e.g., Boc for amines) to block undesired sites.

- Solvent effects : Avoid protic solvents (e.g., ethanol) that may protonate the isocyanate, reducing reactivity. Dichloromethane or toluene are preferred .

- Temperature control : Lower temperatures (0–25°C) reduce thermal decomposition of intermediates .

Q. How can quantitative analysis of 3-butyl-1-(2-phenylethyl)urea in complex mixtures be performed using chromatographic techniques?

- HPLC-UV : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Calibrate using a reference standard (retention time ~8–12 min).

- QAMS (Quantitative Analysis by Single Marker) : Validate against a structurally similar internal standard (e.g., tolbutamide) to quantify multiple components simultaneously .

- UPLC-MS/MS : Employ MRM (Multiple Reaction Monitoring) for high sensitivity, targeting specific fragment ions (e.g., m/z 262 → 91) .

Q. How does the stability of 3-butyl-1-(2-phenylethyl)urea vary under different experimental conditions (e.g., pH, temperature)?

- pH stability : Test buffered solutions (pH 2–12). Ureas are generally stable in neutral conditions but hydrolyze under strong acidic/basic conditions to form amines and CO₂.

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (typically >200°C). Store at –20°C in inert atmospheres to prevent oxidation .

Q. What computational methods can predict the reactivity and supramolecular interactions of 3-butyl-1-(2-phenylethyl)urea?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study hydrogen-bonding interactions at the urea moiety.

- Molecular docking : Screen against protein targets (e.g., urease) to explore potential enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.